Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid BMK Glycidic Acid (sodium salt) is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications.
BMK glycidic acid (sodium salt) is an analytical reference standard that is categorized as a precursor to the production of phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 5449-12-7
VCID: VC21222077
InChI: InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1
SMILES: CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]
Molecular Formula: C10H10NaO3+
Molecular Weight: 201.17 g/mol

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

CAS No.: 5449-12-7

Cat. No.: VC21222077

Molecular Formula: C10H10NaO3+

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid - 5449-12-7

Specification

Description BMK Glycidic Acid (sodium salt) is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications.
BMK glycidic acid (sodium salt) is an analytical reference standard that is categorized as a precursor to the production of phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
CAS No. 5449-12-7
Molecular Formula C10H10NaO3+
Molecular Weight 201.17 g/mol
IUPAC Name sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
Standard InChI InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1
Standard InChI Key LGZQUMKWUFFHOV-UHFFFAOYSA-N
SMILES CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]
Canonical SMILES CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]

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